(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride
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Overview
Description
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as S-8-TFMC, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid that is soluble in water, ethanol, and methanol. S-8-TFMC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies.
Mechanism of Action
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is a fluorescent probe that is used to detect reactive oxygen species (ROS) in living cells. It works by emitting a fluorescent signal when it binds to ROS. The fluorescent signal is then detected by a microscope, allowing researchers to observe the effects of ROS on cells.
Biochemical and Physiological Effects
This compound has been used to study the effects of various drugs on cell physiology. It has been used to monitor the release of neurotransmitters in the brain, as well as to study the effects of drugs on the immune system, cell proliferation, and apoptosis. This compound has also been used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism.
Advantages and Limitations for Lab Experiments
The main advantage of using (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in lab experiments is its ability to emit a fluorescent signal when it binds to ROS. This allows researchers to easily detect the presence of ROS in living cells. However, the fluorescent signal emitted by this compound is not very strong, so it is not suitable for long-term studies. Additionally, this compound is not very stable, so it must be stored and handled carefully.
Future Directions
The use of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in scientific research has a wide range of potential applications. In the future, it could be used to study the effects of various drugs on the immune system, cell proliferation, and apoptosis. It could also be used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism. Additionally, this compound could be used to develop fluorescent probes for the detection of other biochemical and physiological processes. Finally, it could be used to develop new fluorescent probes for the detection of various diseases and disorders.
Synthesis Methods
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 4-chlorocoumarin with trifluoromethylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces a trifluoromethylcoumarin, which can then be hydrolyzed to this compound. Other methods for the synthesis of this compound include the reaction of 4-chlorocoumarin with trifluoromethyl bromide, the reaction of 4-chlorocoumarin with trifluoromethyl iodide, and the reaction of 4-chlorocoumarin with trifluoromethyl sulfonate.
Scientific Research Applications
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies. For example, this compound has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used to study the effects of various drugs on cell physiology and to monitor the release of neurotransmitters in the brain.
properties
IUPAC Name |
(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.